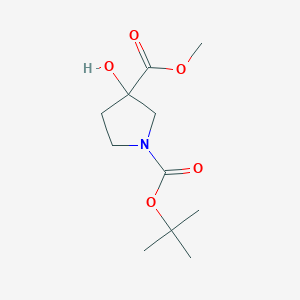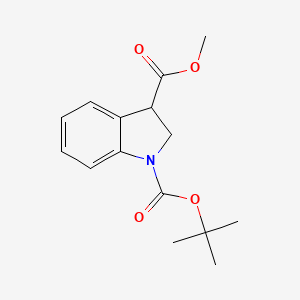![molecular formula C15H25NO2 B1389374 N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine CAS No. 1040692-84-9](/img/structure/B1389374.png)
N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine
Overview
Description
N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine, also known as 4-EBEB, is an amine compound with a wide range of applications in scientific research. It is a colorless, water-soluble, and non-toxic organic compound with a molecular weight of 197.26 g/mol. 4-EBEB is used as a precursor for the synthesis of various compounds, such as amides, esters, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-cancer drugs.
Mechanism of Action
N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine is a colorless, water-soluble, and non-toxic organic compound. Its mechanism of action is not fully understood, but it is believed to act as a proton-donor in the presence of an acid catalyst. This means that it can donate a proton to other molecules, which can then be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine are not well-understood. However, it has been shown to be non-toxic and non-irritating to the skin. In addition, it has been shown to be non-mutagenic and non-carcinogenic, meaning that it does not have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine in lab experiments is its non-toxicity and non-irritating properties. This makes it a safe and effective compound for use in a variety of scientific research applications. However, one limitation of N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine. It could be used as a precursor for the synthesis of various amides, esters, and peptides. In addition, it could be used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-cancer drugs. Furthermore, it could be used in the synthesis of various polymers, such as polyurethanes and polyesters. Finally, it could be used as a proton-donor in the presence of an acid catalyst, which could be used to synthesize various compounds.
Scientific Research Applications
N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine has been used in a wide range of scientific research applications. It has been used as a precursor for the synthesis of various amides, esters, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-cancer drugs. In addition, N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-13(3)16-12-14-6-8-15(9-7-14)18-11-10-17-5-2/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDXWIWDXOYPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B1389295.png)


![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)


![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

![5-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B1389310.png)


